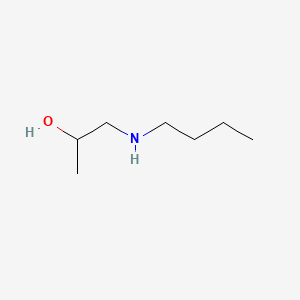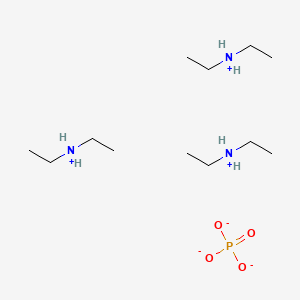
Tris(diethylammonium) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(diethylammonium) phosphate is an organophosphorus compound with the chemical formula (C4H10N)3PO4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is particularly valued for its stability and versatility in different chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(diethylammonium) phosphate can be synthesized through the reaction of diethylamine with phosphoric acid. The reaction typically involves mixing diethylamine with phosphoric acid in a controlled environment to ensure the correct stoichiometry and reaction conditions. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where diethylamine and phosphoric acid are combined under controlled temperatures and pressures. The reaction mixture is continuously stirred to ensure uniformity, and the product is purified through crystallization or distillation processes.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(diethylammonium) phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphorus-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions where the diethylammonium groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphates with higher oxidation states, while reduction can produce phosphites or phosphines.
Wissenschaftliche Forschungsanwendungen
Tris(diethylammonium) phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tris(diethylammonium) phosphate involves its interaction with various molecular targets and pathways. In biochemical systems, it can act as a buffer, maintaining the pH of solutions. In chemical reactions, it can serve as a catalyst, facilitating the conversion of reactants to products by lowering the activation energy.
Vergleich Mit ähnlichen Verbindungen
- Triethylammonium phosphate
- Tris(2-chloroethyl) phosphate
- Tris(2-butoxyethyl) phosphate
Comparison: Tris(diethylammonium) phosphate is unique due to its specific diethylammonium groups, which confer distinct chemical properties compared to other similar compounds. For instance, tris(2-chloroethyl) phosphate is primarily used as a flame retardant, while tris(2-butoxyethyl) phosphate is used as a plasticizer. The diethylammonium groups in this compound make it particularly suitable for applications requiring stability and buffering capacity.
Eigenschaften
CAS-Nummer |
74710-25-1 |
|---|---|
Molekularformel |
C12H36N3O4P |
Molekulargewicht |
317.41 g/mol |
IUPAC-Name |
diethylazanium;phosphate |
InChI |
InChI=1S/3C4H11N.H3O4P/c3*1-3-5-4-2;1-5(2,3)4/h3*5H,3-4H2,1-2H3;(H3,1,2,3,4) |
InChI-Schlüssel |
SXRAODMECQEOMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH2+]CC.CC[NH2+]CC.CC[NH2+]CC.[O-]P(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


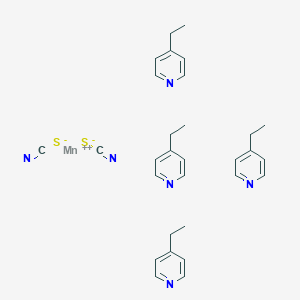
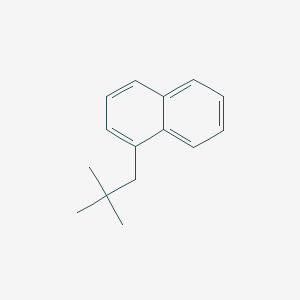
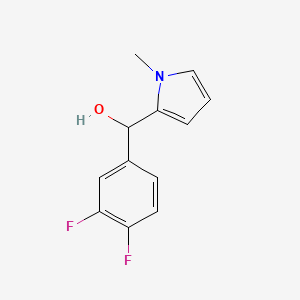
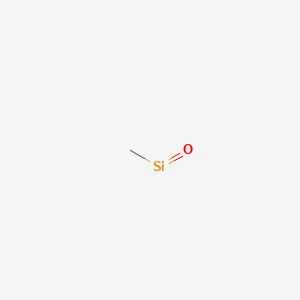

![Benzamide, 4-[[6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl]oxy]-N-phenyl-](/img/structure/B12655320.png)
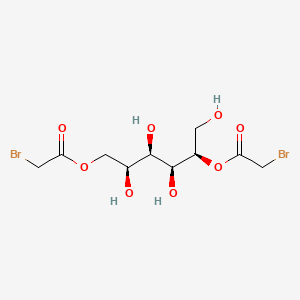
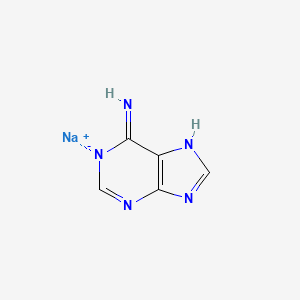
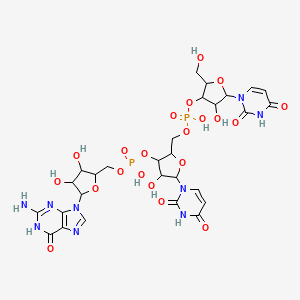
![ethyl N-[bis[(ethoxycarbonylamino)carbamothioylamino]phosphorylcarbamothioylamino]carbamate](/img/structure/B12655348.png)
